molecular formula C8H13NO2 B1351574 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol CAS No. 22099-62-3

2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol

Cat. No.: B1351574
CAS No.: 22099-62-3
M. Wt: 155.19 g/mol
InChI Key: HIZNEGARRMKWNB-UHFFFAOYSA-N
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Description

2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol is an organic compound with the molecular formula C8H13NO2 It features a furan ring substituted with a methyl group and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol typically involves the reaction of 5-methylfurfural with ethanolamine. The process can be summarized as follows:

    Starting Materials: 5-Methylfurfural and ethanolamine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Procedure: 5-Methylfurfural is added to a solution of ethanolamine in the chosen solvent. The mixture is heated under reflux for several hours until the reaction is complete.

    Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically yielding furan derivatives with oxidized functional groups.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Yields compounds like 5-methyl-2-furancarboxylic acid.

    Reduction: Produces derivatives such as 2-[(5-Methyl-furan-2-ylmethyl)-hydroxylamine].

    Substitution: Forms various N-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Heterocyclic Compounds: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine

    Pharmaceuticals: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol exerts its effects depends on its interaction with molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The furan ring and aminoethanol moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Furfurylamine: Similar structure but lacks the methyl group on the furan ring.

    2-(Furan-2-ylmethylamino)ethanol: Similar but without the methyl substitution on the furan ring.

Uniqueness

2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol is unique due to the presence of both the methyl group on the furan ring and the aminoethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[(5-methylfuran-2-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7-2-3-8(11-7)6-9-4-5-10/h2-3,9-10H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZNEGARRMKWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390049
Record name 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22099-62-3
Record name 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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